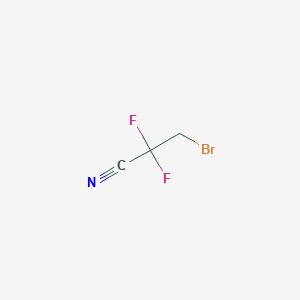

3-Bromo-2,2-difluoropropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-2,2-difluoropropanenitrile is a chemical compound with the CAS Number: 2408970-91-0 . It has a molecular weight of 169.96 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C3H2BrF2N/c4-1-3(5,6)2-7/h1H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular formula of C3H2BrF2N . Its average mass is 169.956 Da and its monoisotopic mass is 168.933853 Da . It has a complexity of 103, a rotatable bond count of 1, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

3-Bromo-2,2-difluoropropanenitrile serves as a building block in the synthesis of fluorinated compounds. For example, it has been utilized in the synthesis of trifluoromethylated heterocycles and aliphatic compounds. Such fluorinated compounds have significant applications in medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability (Lui, Marhold, & Rock, 1998).

Herbicide Resistance and Detoxification

In agricultural sciences, the detoxification gene from Klebsiella ozaenae, capable of converting bromoxynil (a herbicide) to its primary metabolite, has been expressed in transgenic tobacco plants. This genetic modification conferred resistance to the herbicide, showcasing a potential application in developing herbicide-resistant crops (Stalker, Mcbride, & Malyj, 1988).

Heterocyclization Reactions

The compound has also found use in heterocyclization reactions, where nitronium salts are employed as reagents for the synthesis of pyrimidine derivatives from gem-bromofluorocyclopropanes. Such reactions highlight the utility of brominated and fluorinated nitriles in constructing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals (Sedenkova et al., 2015).

Material Science and Carbon Nitride

In material science, research on carbon nitride aims at producing a super-hard material composed of single or sp3 carbon-nitrogen bonds. Although experimental outcomes have primarily resulted in an amorphous phase with sp2 CN bonds, understanding the bonding in amorphous carbon nitride is crucial for future advancements in materials with potential applications in electronics and catalysis (Rodil & Muhl, 2004).

Propiedades

IUPAC Name |

3-bromo-2,2-difluoropropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF2N/c4-1-3(5,6)2-7/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRANMIHJPPKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2666111.png)

![3-[5-(4-methylphenyl)furan-2-yl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2666114.png)

![3-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2666119.png)

![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)

![5-Bromo-2-[1-(2-methylpropyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2666124.png)

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)

![7-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2666133.png)